molecular formula C9H8Cl2N2O2 B13565956 5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol

5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B13565956
M. Wt: 247.07 g/mol
InChI Key: UGNMMGWEFYOCBK-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound with the molecular formula C9H8Cl2N2O2 It is a derivative of isoquinoline, characterized by the presence of chlorine atoms at the 5th and 7th positions, a nitroso group at the 2nd position, and a hydroxyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves multi-step organic reactions. One common method includes the chlorination of 1,2,3,4-tetrahydroisoquinoline followed by nitration and subsequent reduction to introduce the nitroso group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The chlorine atoms may also contribute to the compound’s reactivity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2-nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H8Cl2N2O2

Molecular Weight

247.07 g/mol

IUPAC Name

5,7-dichloro-2-nitroso-3,4-dihydro-1H-isoquinolin-6-ol

InChI

InChI=1S/C9H8Cl2N2O2/c10-7-3-5-4-13(12-15)2-1-6(5)8(11)9(7)14/h3,14H,1-2,4H2

InChI Key

UGNMMGWEFYOCBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC(=C(C(=C21)Cl)O)Cl)N=O

Origin of Product

United States

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